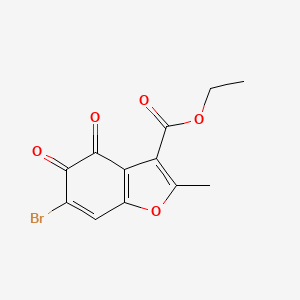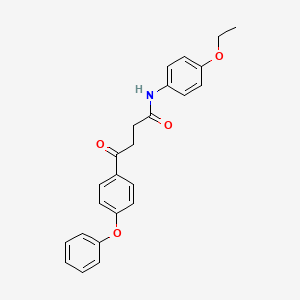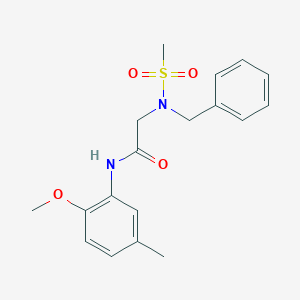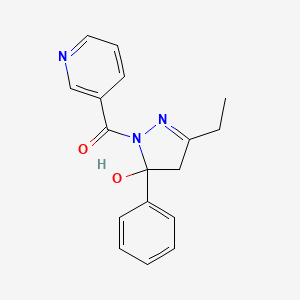![molecular formula C19H17NOS B5107734 2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone](/img/structure/B5107734.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by the name of DMQD-Ph and has been found to possess several interesting properties that make it a valuable tool for researchers in various fields.
Scientific Research Applications
DMQD-Ph has been found to have several applications in scientific research. One of the most significant applications is in the field of fluorescence microscopy. The compound has a high quantum yield and is highly fluorescent, making it an excellent tool for imaging biological samples. DMQD-Ph has been used to label mitochondria, lysosomes, and other organelles in living cells, allowing researchers to study their dynamics and interactions.
DMQD-Ph has also been used as a probe for detecting reactive oxygen species (ROS) in cells. ROS are important signaling molecules that play a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMQD-Ph can detect ROS by undergoing a reaction with them, leading to a change in its fluorescence properties.
Mechanism of Action
The mechanism of action of DMQD-Ph is not fully understood, but it is believed to involve the formation of a charge transfer complex between the compound and the target molecule. This leads to a change in the fluorescence properties of DMQD-Ph, allowing it to act as a probe for detecting various molecules and cellular processes.
Biochemical and Physiological Effects:
DMQD-Ph has been found to be non-toxic and does not have any significant biochemical or physiological effects on cells. It is rapidly taken up by cells and can be imaged using fluorescence microscopy within minutes of application.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMQD-Ph is its high fluorescence intensity and quantum yield, which makes it an excellent tool for imaging biological samples. It is also non-toxic, making it suitable for use in live-cell imaging experiments. However, DMQD-Ph has some limitations, including its relatively low water solubility, which can make it difficult to use in aqueous environments. It also has a tendency to aggregate, which can lead to non-specific binding and false-positive results.
Future Directions
There are several future directions for research on DMQD-Ph. One area of interest is in the development of new derivatives of the compound with improved water solubility and specificity for certain target molecules. Another area of research is in the application of DMQD-Ph for in vivo imaging, which could have significant implications for the study of disease processes in living organisms. Finally, there is potential for DMQD-Ph to be used as a therapeutic agent, although more research is needed to understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of DMQD-Ph involves the reaction of 4,8-dimethyl-2-quinoline thiol with 1-bromo-2-phenylethane in the presence of a base. The product obtained is then purified using column chromatography. The yield of the synthesis is typically around 50-60%, and the purity of the final product can be confirmed using NMR spectroscopy.
Properties
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-13-7-6-10-16-14(2)11-18(20-19(13)16)22-12-17(21)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSCQKGKTXGDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5107652.png)
![4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107660.png)
![2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)


![7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5107688.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5107703.png)
![4,4'-[(3,5-dichloro-2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5107709.png)
![N-(5-isoxazolylmethyl)-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5107721.png)
![3-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5107728.png)

![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107745.png)


